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molecular formula C20H18O3 B8512172 2-(4-Methoxyphenyl)-3-methyl-8-(prop-1-en-1-yl)-4H-1-benzopyran-4-one CAS No. 90101-79-4

2-(4-Methoxyphenyl)-3-methyl-8-(prop-1-en-1-yl)-4H-1-benzopyran-4-one

Cat. No. B8512172
M. Wt: 306.4 g/mol
InChI Key: NWZYUYYKISIKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04594345

Procedure details

To 2.47 grams of 2-hydroxy-3-propenylpropiophenone are added 6.65 grams of p-methoxybenzoyl chloride and one half of 6.88 grams of anhydrous sodium p-methoxybenzoate, the mixture is heated in a nitrogen stream and, when 2-hydroxy-3-propenyl-propiopheone is dissolved, the residue of anhydrous sodium p-methoxybenzoate is added thereto, and the mixture is stirred at 180° to 190° C. for five hours. After cooled, the mixture is dissolved in ethyl acetate, the solution is washed with 10% sodium hydroxide solution and with water, and dried with anhydrous magnesium sulfate and finally the solvent is evaporated therefrom to give 3.0 grams of 4'-methoxy-3-methyl-8-propenylflavone, colorless needles, melting point 169° to 171° C.
Name
2-hydroxy-3-propenylpropiophenone
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]([CH2:11]C=CC)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH3:15][O:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1.CO[C:28]1[CH:36]=CC(C([O-])=O)=C[CH:29]=1.[Na+]>C(OCC)(=O)C>[CH3:15][O:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]2[O:22][C:6]3[C:5]([C:3](=[O:4])[C:2]=2[CH3:11])=[CH:10][CH:9]=[CH:8][C:7]=3[CH:29]=[CH:28][CH3:36])=[CH:19][CH:18]=1 |f:2.3|

Inputs

Step One
Name
2-hydroxy-3-propenylpropiophenone
Quantity
2.47 g
Type
reactant
Smiles
OC(C(=O)C1=CC=CC=C1)CC=CC
Name
Quantity
6.65 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
6.88 g
Type
reactant
Smiles
COC1=CC=C(C(=O)[O-])C=C1.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=O)[O-])C=C1.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 180° to 190° C. for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated in a nitrogen stream and, when 2-hydroxy-3-propenyl-propiopheone
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooled
WASH
Type
WASH
Details
the solution is washed with 10% sodium hydroxide solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
finally the solvent is evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(C=2OC3=C(C=CC=C3C(C2C)=O)C=CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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